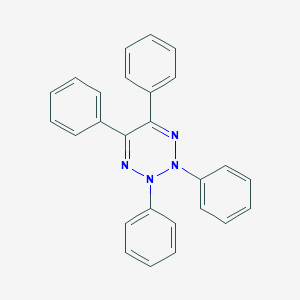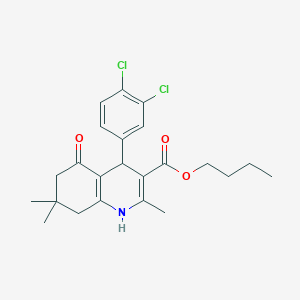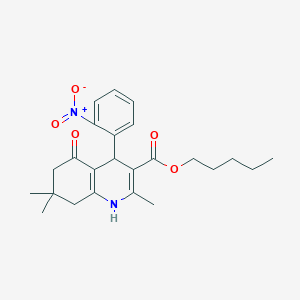![molecular formula C19H14Cl4N2O B412541 3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B412541.png)
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes multiple chlorine atoms and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide typically involves multiple steps, including the introduction of chlorine atoms and the formation of the naphthylamino group. Common reagents used in the synthesis include 2,2,2-trichloroethyl chloroformate and naphthylamine. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides or naphthyl derivatives.
Scientific Research Applications
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
- 3-chloro-N-(2,2,2-trichloro-1-(3-hydroxy-phenyl)thioureido)ethyl)benzamide
- 3-methyl-N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)benzamide
Uniqueness
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide is unique due to its specific combination of chlorine atoms and the naphthyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C19H14Cl4N2O |
|---|---|
Molecular Weight |
428.1g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C19H14Cl4N2O/c20-14-8-3-7-13(11-14)17(26)25-18(19(21,22)23)24-16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18,24H,(H,25,26) |
InChI Key |
KRBZQXNCVKMQGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dimethoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B412458.png)
![N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B412459.png)
![3-Benzyl-5-{[5-(4-methylphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412461.png)
![Ethyl 2-[(3,5-dichloro-2-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B412462.png)

![Butyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B412466.png)


![4,4,8-trimethyl-N-(4-propan-2-ylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B412473.png)
![2,2,2-Trifluoro-1-[1,3,4-triphenyl-7-(2,2,2-trifluoroacetyl)cyclopenta[d]pyridazin-5-yl]ethanone](/img/structure/B412476.png)
![N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]butanamide](/img/structure/B412478.png)
![N-[4-(dimethylamino)phenyl]-2-furamide](/img/structure/B412479.png)
![N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide](/img/structure/B412481.png)

